1,1-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-2-amine
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Overview
Description
1,1-Difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-2-amine is a synthetic organic compound that features a unique combination of a difluoromethyl group and an imidazole ring
Preparation Methods
The synthesis of 1,1-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via the reaction of a suitable precursor, such as a difluoromethyl halide, with the imidazole derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1,1-Difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-2-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,1-Difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is employed in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1,1-difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. Additionally, the difluoromethyl group can enhance the compound’s binding affinity to certain receptors, modulating their signaling pathways.
Comparison with Similar Compounds
1,1-Difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-2-amine can be compared with similar compounds such as:
1,1-Difluoro-2-(1H-imidazol-2-yl)ethane: This compound lacks the methyl group on the imidazole ring, which may affect its binding properties and reactivity.
1,1-Difluoro-3-(1H-imidazol-2-yl)propan-2-amine: This compound lacks the methyl group on the imidazole ring, which can influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1694553-85-9 |
---|---|
Molecular Formula |
C7H11F2N3 |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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